molecular formula C56H86O B1261592 2-Decaprenylphenol

2-Decaprenylphenol

Cat. No. B1261592
M. Wt: 775.3 g/mol
InChI Key: ITHUBQNZOUHCMG-GBBROCKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-all-trans-decaprenylphenol is a member of the class of 2-polyprenylphenol in which the polyprenyl component is specified as decaprenyl.

Scientific Research Applications

Antioxidant and Anti-inflammatory Properties

2-Decaprenylphenol, as part of polyphenols, exhibits significant biological activities, including antioxidative, antiinflammatory, and antimicrobial properties. These properties make it valuable for applications in medical, cosmetic, dietary supplement, and food industries. Studies highlight its potential in preventing diseases and as a strategic element in prophylactic measures for health improvement (Rajha et al., 2021).

Neuroprotection and Disease Prevention

Phase II metabolic enzymes, which detoxify xenobiotics, have been studied for their protective effects against neurological diseases. Polyphenols, including 2-Decaprenylphenol, can regulate these enzymes via the Keap1/Nrf2/ARE pathway, suggesting a role in neuroprotection and as a therapeutic target for neurological disorders (Zhang et al., 2013).

Polypharmacological Mechanisms in Medicine

The diverse medicinal effects of polyphenols, including 2-Decaprenylphenol, are subject to research, especially their polypharmacological mechanisms. This research focuses on identifying multiple targets of these compounds, which goes beyond their known antioxidant activities and may include various therapeutic effects (Li et al., 2014).

Mycobacterium tuberculosis Treatment

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a key enzyme in Mycobacterium tuberculosis, and inhibitors of this enzyme, which may include derivatives of 2-Decaprenylphenol, are being investigated as potential drug targets for tuberculosis treatment (Borthwick et al., 2020).

Genetic and Pharmacological Research

The compound's properties are also relevant in genetic and pharmacological research, contributing to understanding variation in disease risk and drug pharmacokinetics, treatment efficacy, and adverse reactions (Nelson et al., 2008).

Environmental Safety and Toxicology

Research on compounds like nonylphenol, structurally related to 2-Decaprenylphenol, focuses on their environmental and toxicological impacts, including oxidative stress in organisms and effects on cellular pathways like the Keap1-Nrf2 signaling pathway (Ke et al., 2021).

Drug Metabolism and Hepatotoxicity

2-Decaprenylphenol's relevance in drug metabolism, particularly in the context of acetaminophen metabolism and hepatotoxicity, is also a significant area of research. This includes studying the small molecule complement of biological samples and understanding the biochemical processes involved (Coen, 2015).

properties

Product Name

2-Decaprenylphenol

Molecular Formula

C56H86O

Molecular Weight

775.3 g/mol

IUPAC Name

2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]phenol

InChI

InChI=1S/C56H86O/c1-45(2)23-14-24-46(3)25-15-26-47(4)27-16-28-48(5)29-17-30-49(6)31-18-32-50(7)33-19-34-51(8)35-20-36-52(9)37-21-38-53(10)39-22-40-54(11)43-44-55-41-12-13-42-56(55)57/h12-13,23,25,27,29,31,33,35,37,39,41-43,57H,14-22,24,26,28,30,32,34,36,38,40,44H2,1-11H3/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-43+

InChI Key

ITHUBQNZOUHCMG-GBBROCKZSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=CC=CC=C1O)/C)/C)/C)/C)/C)/C)/C)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=CC=CC=C1O)C)C)C)C)C)C)C)C)C)C

Origin of Product

United States

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